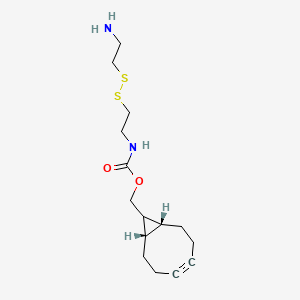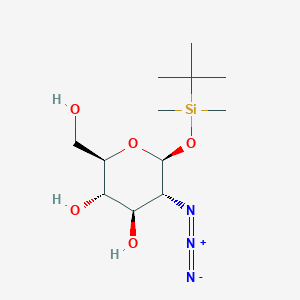
1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of an azido group at the second position and a tert-butyldimethylsilyl (TBDMS) protecting group at the first position of the glucopyranoside ring. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique reactivity and stability.
Preparation Methods
The synthesis of 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of Azido Group: The azido group is introduced at the second position by substituting the hydroxyl group with an azide ion, often using reagents like sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques like column chromatography to ensure high purity
Chemical Reactions Analysis
1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst (Pd/C) or triphenylphosphine (PPh3).
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Deprotection: The TBDMS protecting group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group
Scientific Research Applications
1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and prodrugs, enhancing their solubility and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including glycosylated polymers and surfactants
Mechanism of Action
The mechanism of action of 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside involves its reactivity towards nucleophiles and electrophiles:
Comparison with Similar Compounds
1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds:
1-O-tert-Butyldimethylsilyl-2-deoxy-b-D-glucopyranoside: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
2-Azido-2-deoxy-b-D-glucopyranoside: Lacks the TBDMS protecting group, making it more susceptible to side reactions during synthesis.
1-O-tert-Butyldimethylsilyl-2-amino-2-deoxy-b-D-glucopyranoside: Contains an amino group instead of an azido group, altering its reactivity and applications
Properties
Molecular Formula |
C12H25N3O5Si |
|---|---|
Molecular Weight |
319.43 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H25N3O5Si/c1-12(2,3)21(4,5)20-11-8(14-15-13)10(18)9(17)7(6-16)19-11/h7-11,16-18H,6H2,1-5H3/t7-,8-,9-,10-,11+/m1/s1 |
InChI Key |
INRGEDOVSZVJNL-ILAIQSSSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


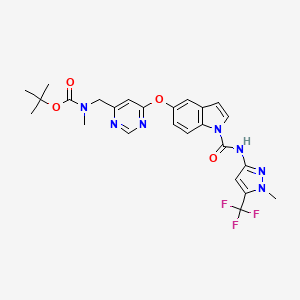
![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)

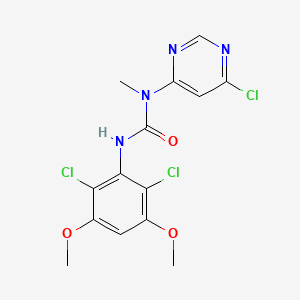
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
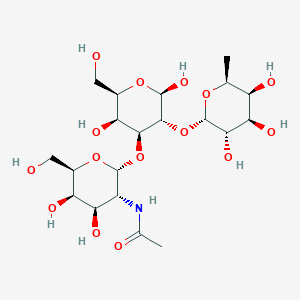
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
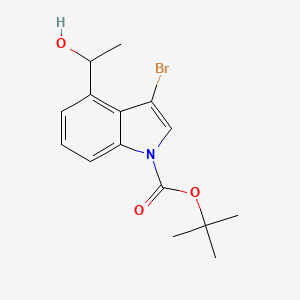
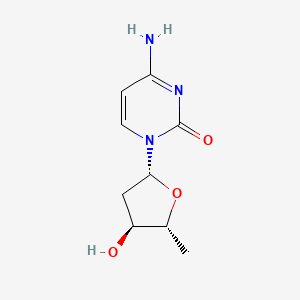
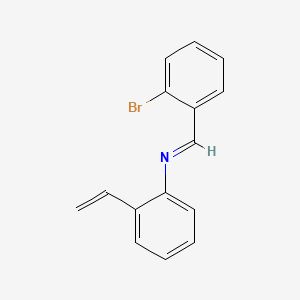
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
